molecular formula C18H16N4O5S2 B1225118 2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No. B1225118
M. Wt: 432.5 g/mol
InChI Key: SSOPIFHIQSGYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)thio]-N-(4-sulfamoylphenyl)acetamide is a sulfonamide.

Scientific Research Applications

Crystal Structure Analysis

Studies have shown that compounds similar to 2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide have interesting crystal structures. For instance, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide has a folded conformation with the pyrimidine ring inclined to the benzene ring. These structural insights are crucial for understanding the molecular interactions and potential applications of such compounds (Subasri et al., 2017).

Quantum Chemical Insight

Quantum chemical studies provide deep insights into the molecular structure, NBO analysis, spectroscopic properties, and drug likeness of similar compounds. For example, a study on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide revealed details about its equilibrium geometry, vibrational assignments, and antiviral potency against SARS-CoV-2 protein, highlighting its potential use in antiviral drug development (Mary et al., 2020).

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, another key research area, provides insights into molecular signatures and the effects of rehybridization on similar molecules. Such studies help in understanding the stability of these compounds and their potential interactions with biological systems (Jenepha Mary et al., 2022).

Synthesis and Interaction Studies

Research on the synthesis of derivatives of these compounds and their interactions with biological molecules like bovine serum albumin can be crucial for understanding their potential biomedical applications. For instance, a study on p-hydroxycinnamic acid derivatives related to the structure of 2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide highlighted how these interactions can be analyzed (Meng et al., 2012).

Antimicrobial and Antitumor Activity

Synthesized derivatives of similar compounds have been studied for their antimicrobial and antitumor activities. For example, certain pyrimidine-triazole derivatives showed promising results against bacterial and fungal strains (Majithiya & Bheshdadia, 2022). Additionally, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been evaluated for their antitumor activity, showcasing the potential therapeutic applications of these compounds (Hafez & El-Gazzar, 2017).

properties

Product Name

2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Molecular Formula

C18H16N4O5S2

Molecular Weight

432.5 g/mol

IUPAC Name

2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C18H16N4O5S2/c19-29(26,27)13-8-6-12(7-9-13)20-14(23)10-28-18-21-16(24)15(17(25)22-18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,23)(H2,19,26,27)(H,21,22,24,25)

InChI Key

SSOPIFHIQSGYFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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